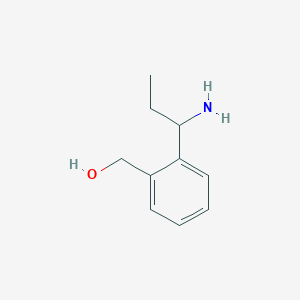

(2-(1-Aminopropyl)phenyl)methanol

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

[2-(1-aminopropyl)phenyl]methanol |

InChI |

InChI=1S/C10H15NO/c1-2-10(11)9-6-4-3-5-8(9)7-12/h3-6,10,12H,2,7,11H2,1H3 |

InChI Key |

BYRWKULCJOQFRU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Reductive Amination: : One common method to synthesize (2-(1-Aminopropyl)phenyl)methanol involves the reductive amination of 2-acetylphenol with isopropylamine. The reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

-

Grignard Reaction: : Another synthetic route involves the Grignard reaction, where phenylmagnesium bromide reacts with propylene oxide to form the corresponding alcohol, which is then aminated using ammonia or an amine under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : (2-(1-Aminopropyl)phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : The compound can be reduced to form various derivatives, such as secondary amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).

-

Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or ethers.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Thionyl chloride (SOCl2) for halogenation, sodium hydride (NaH) for ether formation.

Major Products

Oxidation: 2-(1-Aminopropyl)benzaldehyde, 2-(1-Aminopropyl)acetophenone.

Reduction: 2-(1-Aminopropyl)phenylethanol.

Substitution: 2-(1-Aminopropyl)phenyl chloride, 2-(1-Aminopropyl)phenyl ether.

Scientific Research Applications

The compound (2-(1-Aminopropyl)phenyl)methanol , also known as 2-(1-aminopropyl)phenylmethanol or APPM , is a significant chemical with various applications in scientific research, particularly in medicinal chemistry, pharmacology, and material sciences. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

Chemical Formula: CHNO

Molecular Weight: 165.24 g/mol

IUPAC Name: this compound

The structural configuration of APPM allows it to interact with various biological targets, making it a candidate for drug development and other applications.

Medicinal Chemistry

APPM has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. It is particularly relevant in the study of:

- Antidepressants: Research indicates that derivatives of APPM exhibit monoamine oxidase inhibitory activity, which is crucial for the treatment of depression .

- Neuroprotective Agents: The compound has shown promise in protecting neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies .

Pharmacological Studies

APPM has been utilized in various pharmacological studies to assess its efficacy and safety profile:

- In Vivo Studies: Animal models have demonstrated the compound's potential in reducing anxiety-like behaviors, suggesting its use in treating anxiety disorders .

- In Vitro Assays: APPM has been tested against various cancer cell lines, showing anticancer properties through apoptosis induction mechanisms .

Material Sciences

The compound's unique structure allows it to be used in the synthesis of novel materials:

- Polymer Chemistry: APPM can serve as a monomer in the production of specialty polymers with enhanced mechanical properties. These polymers are applicable in coatings and adhesives .

- Nanotechnology: Research into APPM's role in nanomaterial synthesis has yielded promising results, particularly in creating drug delivery systems that enhance bioavailability .

Table 1: Pharmacological Activities of this compound

Table 2: Applications in Material Sciences

| Application Type | Description | Reference |

|---|---|---|

| Polymer Synthesis | Used as a monomer for specialty polymers | |

| Nanotechnology | Involved in drug delivery system development |

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of APPM derivatives. The results indicated significant improvements in depressive behaviors in rodent models after administration of APPM, supporting its role as a promising candidate for further clinical development .

Case Study 2: Neuroprotective Effects

In another investigation, APPM was tested for neuroprotective effects against oxidative damage induced by glutamate toxicity. The findings revealed that APPM significantly reduced neuronal death and improved cell viability, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism by which (2-(1-Aminopropyl)phenyl)methanol exerts its effects depends on its interaction with molecular targets. The aminopropyl group can form hydrogen bonds and ionic interactions with proteins, enzymes, or receptors, influencing their activity. The phenyl ring may participate in π-π interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|

| (2-(1-Aminopropyl)phenyl)methanol | 165.23 | Benzyl alcohol, primary amine | Ortho-substituted propylamine |

| (2-Aminophenyl)methanol | 139.15 | Benzyl alcohol, aromatic amine | Ortho-substituted aniline |

| 2-Methyl-1-phenyl-1-propanol | 150.22 | Benzyl alcohol, methyl, isopropyl | Branched alkyl substituent |

Key Differences :

- Amine Type: The target compound has a primary aliphatic amine, whereas (2-Aminophenyl)methanol contains an aromatic amine. This distinction affects basicity (pKa ~9.5 vs. ~4.8) and reactivity in nucleophilic reactions .

Physicochemical Properties

| Property | This compound | (2-Aminophenyl)methanol | 2-Methyl-1-phenyl-1-propanol |

|---|---|---|---|

| Water Solubility | Moderate | High | Low |

| logP (Lipophilicity) | ~1.8 (estimated) | ~0.9 | ~2.5 |

| pKa | ~9.5 (amine) | ~4.8 (amine) | N/A |

Notes:

- The higher logP of 2-Methyl-1-phenyl-1-propanol reflects its nonpolar branched alkyl groups, while the target compound’s amine group balances hydrophilicity .

- The aromatic amine in (2-Aminophenyl)methanol reduces basicity, limiting its utility in alkaline reaction conditions compared to the target compound .

Key Insights :

- The target compound’s aliphatic amine enhances its versatility in asymmetric synthesis compared to aromatic amine derivatives.

- Its moderate water solubility and amine reactivity make it suitable for drug delivery systems, whereas 2-Methyl-1-phenyl-1-propanol’s low polarity limits it to non-biological uses .

Biological Activity

(2-(1-Aminopropyl)phenyl)methanol, also known as (R)-(2-(1-Aminopropyl)phenyl)methanol, is an organic compound characterized by a phenyl group attached to a methanol moiety and an aminopropyl substituent. This compound exhibits significant biological activity due to its structural features, including a chiral center that allows for the existence of two enantiomers: (R)- and (S)-isomers. Its molecular formula is CHNO, with a molecular weight of approximately 179.25 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction can modulate several biological pathways, influencing neurotransmitter systems and potentially providing therapeutic benefits in neuropharmacology and oncology.

Key Mechanisms:

- Receptor Modulation : The compound acts as a ligand, binding to neurotransmitter receptors, which may help in the treatment of neurological disorders.

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, thereby affecting processes like tumor growth.

Biological Activity Studies

Research has demonstrated the compound's diverse pharmacological effects. Below are summarized findings from various studies:

Neuropharmacological Effects

- Neurotransmitter Systems : Studies indicate that this compound can influence neurotransmitter release and uptake, which is crucial in developing treatments for conditions such as depression and anxiety.

- Case Study : A study published in Pharmacology Reports highlighted that the compound exhibited significant modulation of serotonin receptors, suggesting its potential as an antidepressant agent .

Anticancer Activity

- Tumor Growth Inhibition : Research indicates that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways.

- Case Study : In vitro studies showed that the compound reduced cell viability in various cancer cell lines, including breast and prostate cancer .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity:

| Compound Name | Chemical Formula | Key Features | Biological Activity |

|---|---|---|---|

| (R)-(2-(1-Aminopentyl)phenyl)methanol | CHNO | Longer alkyl chain | Potentially different pharmacological effects |

| (S)-(2-(1-Aminopropyl)phenyl)methanol | CHNO | Enantiomer with distinct properties | Varies based on stereochemistry |

| 4-(1-Aminoprop-2-en-1-yl)phenylmethanol | CHN | Contains an additional double bond | Exhibits distinct reactivity |

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Reduction Reactions : Utilizing reducing agents to convert ketones or aldehydes into alcohols.

- Amine Coupling Reactions : Employing coupling reactions between amines and alcohols to form the desired compound.

Applications

The compound has diverse applications across various fields:

- Pharmaceutical Development : Investigated for potential use in treating neurological disorders and cancers.

- Chemical Research : Used as a model compound for studying receptor-ligand interactions.

Q & A

Q. What are the recommended synthetic routes for (2-(1-Aminopropyl)phenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via reductive amination of the corresponding ketone precursor using catalysts like sodium cyanoborohydride or palladium-based systems under hydrogenation conditions. Solvent choice (e.g., methanol or ethanol) and pH control (6-7) are critical to minimize side reactions. Biocatalytic approaches using transaminases or imine reductases offer greener alternatives with higher enantioselectivity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR (1H/13C): Assigns proton environments and carbon backbone, with attention to chiral centers.

- X-ray crystallography: Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

- HPLC-MS: Validates purity and monitors reaction progress.

- IR spectroscopy: Confirms functional groups (e.g., -OH, -NH2 stretches at 3300–3500 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation .

- Spills should be absorbed with diatomaceous earth and decontaminated with ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

- Methodological Answer:

- Employ 2D NMR (COSY, NOESY) to distinguish diastereotopic protons or conformational flexibility.

- Cross-validate with computational NMR prediction tools (DFT-based) and X-ray data to confirm spatial arrangements .

Q. What strategies improve enantiomeric purity during synthesis?

- Methodological Answer:

- Chiral catalysts: Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation .

- Enzymatic resolution: Lipases or esterases selectively hydrolyze undesired enantiomers.

- Chiral chromatography: Utilize cellulose- or amylose-based columns for preparative separation .

Q. How do structural modifications (e.g., substituent effects) impact biological activity?

- Methodological Answer:

- SAR studies: Replace the aminopropyl group with bulkier alkyl chains to assess steric effects on receptor binding.

- Bioisosteres: Substitute the phenyl ring with heteroaromatic groups (e.g., pyridine) to modulate solubility and potency .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer:

- DFT calculations: Optimize transition states for key reactions (e.g., amination) to identify rate-limiting steps.

- Molecular docking: Screen interactions with enzymatic active sites (e.g., monoamine oxidases) to guide inhibitor design .

Q. How do solvent polarity and hydrogen-bonding networks influence crystallization?

- Methodological Answer:

- Solvent screening: Test polar (methanol) vs. apolar (toluene) solvents to control crystal packing.

- Additive-driven crystallization: Use co-solvents (DMSO) to stabilize π-π interactions between aromatic rings .

Q. What are the environmental implications of scaling up synthesis?

- Methodological Answer:

- Green metrics: Calculate E-factors to compare waste generation across synthetic routes.

- Biodegradability assays: Use OECD 301B guidelines to assess microbial degradation in wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.